1-Ethenyl-2-nitronaphthalene
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Overview
Description
2-Nitro-1-vinylnaphthalene is an organic compound that belongs to the class of nitro compounds and vinylnaphthalenes It is characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-vinylnaphthalene typically involves the nitration of 1-vinylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the naphthalene ring.
Industrial Production Methods
Industrial production of 2-Nitro-1-vinylnaphthalene may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-amino-1-vinylnaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Nitro-1-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of nitroaromatic compounds includes their use as antimicrobial agents or in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1-vinylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial activity or cytotoxicity. The vinyl group can also participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-2-vinylnaphthalene: Similar structure but with different positioning of the nitro and vinyl groups.
2-Nitronaphthalene: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-Vinylnaphthalene: Lacks the nitro group, affecting its chemical reactivity and applications.
Uniqueness
2-Nitro-1-vinylnaphthalene is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H9NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-ethenyl-2-nitronaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13(14)15/h2-8H,1H2 |
InChI Key |
WWIMJVWYAZKZJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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